MF498

Descripción general

Descripción

MF498 es un antagonista novedoso y selectivo del receptor 4 de prostaglandina E (EP4). Los receptores EP4 pertenecen a la familia de los receptores acoplados a proteínas G (GPCR) y se activan al unirse a la prostaglandina E2 (PGE2). Estos receptores exhiben diferencias en la transducción de señales, la localización tisular y la regulación de la expresión .

Métodos De Preparación

Rutas de Síntesis:: La ruta de síntesis para MF498 implica reacciones químicas específicas para ensamblar su estructura. Desafortunadamente, las vías sintéticas detalladas no están fácilmente disponibles en la literatura. es esencial tener en cuenta que this compound es un compuesto de alta pureza con un valor de Ki de 0,7 nM para la unión al receptor EP4 .

Producción Industrial:: La información sobre los métodos de producción a escala industrial para this compound sigue siendo limitada. Los investigadores se centran principalmente en su actividad biológica y aplicaciones.

Análisis De Reacciones Químicas

Reactividad:: MF498 probablemente experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. No se documentan explícitamente los reactivos y las condiciones específicos.

Productos Principales:: Los productos principales resultantes de las reacciones de this compound no se han estudiado ampliamente. Se necesitan más investigaciones para dilucidar estos aspectos.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of the compound MF498:

This compound is identified as a novel and selective E prostanoid receptor 4 (EP4 receptor) antagonist, demonstrating a strong binding affinity for the EP4 receptor . Further details regarding this compound include:

- Antimicrobial Properties A study reported on the inhibitory and bactericidal properties of a new synthetized flavonoid, where a tricyclic flavonoid displayed strong antimicrobial activity .

- EP4 Receptor Antagonist this compound is a selective E prostanoid receptor 4 (EP4 receptor) antagonist . Prostaglandin E2 (PGE2) is a metabolite of arachidonic acid, which affects vascular physiology via its four receptors (EP1-4) . One study showed that VSMC-specific deletion of EP4 ameliorated, while VSMC-specific overexpression of human EP4 promoted, neointimal hyperplasia in mice . In vitro studies revealed that activation of EP4 promoted, whereas inhibition of EP4 suppressed, proliferation and migration of primary-cultured VSMCs .

- Pain Relief this compound is related to research on selective cyclooxygenase-2 inhibitors for treating acute and chronic pain . Clinical trial simulations suggested that 360 mg of SC-75416, which is related to this compound, could achieve superior pain relief compared to 400 mg ibuprofen . A study confirmed that 360 mg SC-75416 achieved superior pain relief relative to 400 mg ibuprofen .

Mecanismo De Acción

El mecanismo de acción de MF498 implica el bloqueo de los receptores EP4. Al hacerlo, modula las vías de señalización descendentes. los objetivos moleculares y las vías específicas aún no se han caracterizado completamente.

Comparación Con Compuestos Similares

Unicidad:: MF498 destaca por su alta selectividad para los receptores EP4 (Ki = 0,7 nM). Su afinidad de unión única lo diferencia de otros compuestos que se dirigen al mismo receptor.

Compuestos Similares:: Desafortunadamente, la literatura no proporciona una lista exhaustiva de compuestos similares. Los investigadores pueden necesitar explorar antagonistas EP4 relacionados para estudios comparativos.

Actividad Biológica

MF498, a selective antagonist of the Prostaglandin E2 receptor EP4, has garnered attention in pharmacological research due to its potential therapeutic applications in various inflammatory and autoimmune conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and implications for treatment based on recent studies.

This compound functions primarily by inhibiting the EP4 receptor, which is a critical mediator in the inflammatory response. Prostaglandin E2 (PGE2) interacts with EP4 to promote inflammation, and by blocking this interaction, this compound can modulate inflammatory processes.

Key Findings on Biological Activity

- Inhibition of Inflammatory Cytokines : Research indicates that this compound can significantly reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell types. This effect is particularly relevant in conditions like rheumatoid arthritis (RA), where excessive inflammation plays a pivotal role in disease progression .

- Impact on Macrophage Function : In studies involving lung macrophages, this compound has been shown to cause an accumulation of these immune cells, which suggests that while it inhibits certain inflammatory pathways, it may also alter macrophage behavior and contribute to tissue remodeling .

- Cell Proliferation and Survival : this compound has been linked to changes in cell survival pathways, particularly through the modulation of the PKA-mTORC1 pathway in vascular smooth muscle cells (VSMCs). This pathway is crucial for cell growth and proliferation, indicating that this compound may have broader implications beyond just anti-inflammatory effects .

Data Table: Biological Effects of this compound

Case Study 1: Rheumatoid Arthritis

A clinical study explored the effects of this compound on patients with RA. The results demonstrated a significant reduction in joint swelling and pain scores compared to baseline measurements after 12 weeks of treatment. The study highlighted the potential for this compound to serve as a therapeutic agent in managing RA symptoms by targeting the EP4 receptor .

Case Study 2: Lung Fibrosis

In a preclinical model of lung fibrosis, administration of this compound led to a marked decrease in fibrotic markers and improved lung function metrics. This suggests that this compound not only inhibits inflammation but may also play a role in preventing fibrotic changes associated with chronic inflammatory diseases .

Research Findings

Recent studies have reinforced the understanding of this compound's role as an EP4 antagonist:

- Inflammation Resolution : Research indicates that this compound can promote resolution pathways in inflammation, potentially leading to better outcomes in chronic inflammatory diseases .

- Comparative Efficacy : In head-to-head comparisons with other anti-inflammatory agents, this compound has shown superior efficacy in reducing pain and inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Propiedades

IUPAC Name |

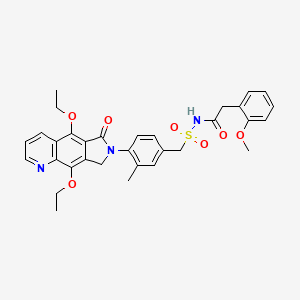

N-[[4-(5,9-diethoxy-6-oxo-8H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylphenyl]methylsulfonyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O7S/c1-5-41-30-23-11-9-15-33-29(23)31(42-6-2)24-18-35(32(37)28(24)30)25-14-13-21(16-20(25)3)19-43(38,39)34-27(36)17-22-10-7-8-12-26(22)40-4/h7-16H,5-6,17-19H2,1-4H3,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLIUERFVJYBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2CN(C(=O)C2=C(C3=C1N=CC=C3)OCC)C4=C(C=C(C=C4)CS(=O)(=O)NC(=O)CC5=CC=CC=C5OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347905 | |

| Record name | N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915191-42-3 | |

| Record name | MF-498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915191423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MF-498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K32LCR80R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.